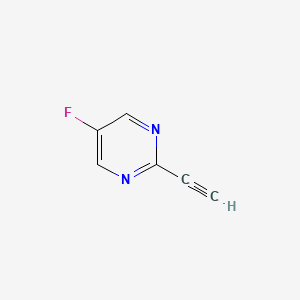

2-Ethynyl-5-fluoropyrimidine

Vue d'ensemble

Description

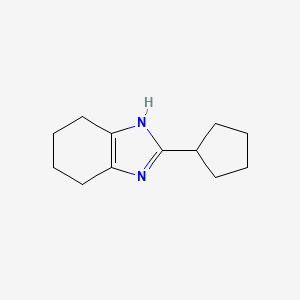

2-Ethynyl-5-fluoropyrimidine is a chemical compound with the molecular formula C6H3FN2 . It has an average mass of 122.100 Da and a monoisotopic mass of 122.028023 Da .

Synthesis Analysis

The synthesis of 5-fluoropyrimidines, including 2-Ethynyl-5-fluoropyrimidine, generally involves fluorination with trifluorofluoro-oxymethane . This is a convenient general procedure for the synthesis of 5-fluoropyrimidines .Molecular Structure Analysis

The molecular structure of 2-Ethynyl-5-fluoropyrimidine consists of 6 carbon atoms, 3 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms . The exact structure can be found in databases like ChemSpider .Applications De Recherche Scientifique

Fluoropyrimidine-Induced Cardiotoxicity

Fluoropyrimidines, including compounds like 5-fluorouracil, are primarily used in cancer treatment. They can cause cardiotoxicity, an infrequent but potentially life-threatening side effect. This includes coronary vasospasm and damage to endothelium and cardiomyocytes. Future research directions are exploring microRNA technology for understanding this toxicity (Depetris et al., 2018).

Pharmacogenetics in Fluoropyrimidine Therapy

Genetic polymorphisms, particularly in the dihydropyrimidine dehydrogenase (DPD) gene, significantly affect the metabolism of fluoropyrimidines and can lead to severe toxicities. Genotyping for these polymorphisms before treatment can aid in dosing decisions and improve patient safety (Meulendijks et al., 2016).

Dihydropyrimidine Dehydrogenase (DPD) Deficiency

DPD deficiency can cause severe toxicities with fluoropyrimidine drugs like 5-fluorouracil, often leading to treatment discontinuation. Identifying deficient DPD genotypes helps in predicting patients at risk of developing life-threatening toxicities (Del Re et al., 2010).

Clinical Pharmacogenetics Guidelines

Clinical guidelines have been developed for interpreting DPD genotype tests to guide fluoropyrimidine dosing. These guidelines are essential for patient safety, given the severe potential toxicity of these drugs (Amstutz et al., 2018).

Fluoropyrimidine Metabolism in Cancer Treatment

The efficacy of fluoropyrimidine-based chemotherapy, especially in gastric cancer, can vary due to differences in enzyme activity in the 5-fluorouracil metabolic pathway. Understanding these genetic factors could lead to better prediction of clinical outcomes (Ichikawa, 2006).

Fluoropyrimidine Toxicity and Pharmacogenetics

Severe toxicity from fluoropyrimidines can be addressed through pharmacogenetic studies focusing on the DPYD gene. This research is vital for developing clinical applications of fluoropyrimidine pharmacogenetics (Giorgio et al., 2011).

Noninvasive Studies of Fluoropyrimidines

Fluoropyrimidines are unique in noninvasive drug studies due to their suitability for positron emission tomography (PET) and nuclear magnetic resonance methods. This aids in understanding their action and optimizing individual patient chemotherapy (Wolf et al., 2003).

Mécanisme D'action

While the exact mechanism of action for 2-Ethynyl-5-fluoropyrimidine is not specified in the literature, fluoropyrimidines, in general, are known to exert their effects through several mechanisms. These include inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks .

Propriétés

IUPAC Name |

2-ethynyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFTZHFGYONNSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858641 | |

| Record name | 2-Ethynyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-5-fluoropyrimidine | |

CAS RN |

1204333-35-6 | |

| Record name | 2-Ethynyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Diazaspiro[3.4]octan-7-one oxalate](/img/structure/B1473254.png)

![6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1473259.png)

![4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473264.png)

![{2-[4-(piperidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1473268.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1473269.png)

![6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B1473274.png)

![{[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine](/img/structure/B1473276.png)